CC-90003 was developed internally by researchers as part of efforts to create targeted therapies for tumors driven by aberrant MAPK signaling. It falls under the classification of small molecule inhibitors, specifically targeting protein kinases, which play critical roles in cell signaling pathways that regulate cell proliferation and survival. The compound is classified as an irreversible inhibitor due to its covalent binding nature, distinguishing it from reversible inhibitors that compete with substrate binding.
The synthesis of CC-90003 involves several key steps that culminate in the formation of its complex molecular structure.
These synthetic routes require careful optimization of reaction conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of CC-90003 during its production process .
CC-90003 primarily engages in covalent binding reactions with ERK1/2, leading to irreversible inhibition of their enzymatic activity.
CC-90003 operates primarily by inhibiting the activity of ERK1/2, critical components in the MAPK signaling pathway.
CC-90003 exhibits several notable physical and chemical properties:
These properties are essential for understanding how CC-90003 behaves in biological systems and how it can be effectively utilized in therapeutic contexts .
CC-90003 has significant potential applications in cancer therapeutics:
The extracellular signal-regulated kinase 1/2 (ERK1/2) module constitutes the terminal node of the RAF-MEK-ERK (MAPK) signaling cascade, which regulates critical cellular processes including proliferation, survival, and differentiation. This pathway is aberrantly activated in >30% of human cancers, with KRAS mutations representing the most prevalent oncogenic drivers—occurring in 25–30% of lung adenocarcinomas, 40–50% of colorectal cancers (CRC), and >90% of pancreatic ductal adenocarcinomas [3] [7]. In KRAS-mutant tumors, constitutive MAPK signaling drives therapeutic resistance to conventional and targeted therapies. Unlike upstream nodes (e.g., KRAS, RAF), ERK1/2 are highly conserved serine-threonine kinases with low mutation frequencies, making them attractive targets to bypass resistance mechanisms [2] [8].
ERK1/2 activation requires dual phosphorylation by MEK1/2 at Thr202/Tyr204 (ERK1) or Thr185/Tyr187 (ERK2). Once activated, ERK1/2 translocate to the nucleus and phosphorylate >160 substrates, including transcription factors (e.g., c-Myc, c-Fos) and kinases (e.g., RSK, MNK) [7]. This broad substrate network enables ERK1/2 to integrate oncogenic signals and sustain tumor growth even when upstream components (e.g., MEK) are inhibited. For example, KRAS-mutant colorectal cancers exhibit intrinsic resistance to MEK inhibitors due to pathway reactivation through feedback loops or parallel signaling pathways [3] [6].
Noncovalent ATP-competitive ERK1/2 inhibitors (e.g., BVD-523, MK-8353) have demonstrated limited clinical efficacy due to:
Covalent ERK1/2 inhibitors address these limitations by irreversibly modifying a non-catalytic cysteine residue (Cys166 in ERK1; Cys183 in ERK2) adjacent to the ATP-binding site. This cysteine, termed the "DFG-1" position, is conserved across ERK isoforms and exhibits high nucleophilic reactivity due to its low pKa, enabling selective targeting [1] [3]. Covalent inhibition achieves sustained pathway suppression, overcoming the pharmacokinetic-pharmacodynamic challenges of reversible inhibitors. Preclinical data confirm that covalent ERK1/2 blockade induces deeper and more durable antitumor responses in KRAS-mutant models resistant to MEK or RAF inhibitors [3].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9